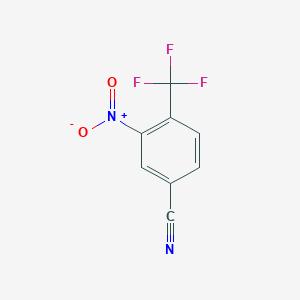

3-Nitro-4-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

“3-Nitro-4-(trifluoromethyl)benzonitrile” is a chemical compound with the linear formula O2NC6H3(CF3)CN . It has a molecular weight of 216.12 . It is a solid substance with a melting point of 84-86 °C .

Molecular Structure Analysis

The molecular structure of “3-Nitro-4-(trifluoromethyl)benzonitrile” can be represented by the SMILES string [O-]N+c1ccc(cc1C(F)(F)F)C#N . The InChI representation is 1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H .Physical And Chemical Properties Analysis

“3-Nitro-4-(trifluoromethyl)benzonitrile” is a solid substance with a melting point of 84-86 °C . Its molecular weight is 216.12 .Wissenschaftliche Forschungsanwendungen

Environmental Implications and Degradation

- Stability and Degradation : The stability and degradation processes of compounds similar to 3-Nitro-4-(trifluoromethyl)benzonitrile, like nitisinone, were studied using LC-MS/MS. This research found that the stability of nitisinone increases with the pH of the solution, and it forms stable degradation products under certain conditions (Barchańska et al., 2019).

Ecological Considerations

- Environmental Fate and Effects : The environmental impact of compounds structurally similar to 3-Nitro-4-(trifluoromethyl)benzonitrile, such as TFM used for sea lamprey control in the Great Lakes basin, was reviewed. It was found that TFM is not persistent in the environment, has minimal long-term toxicological risks, and is relatively non-toxic to mammals (Hubert, 2003).

Chemical Synthesis and Reactivity

- Cycloaddition Reactions : The cycloaddition reactions of nitrile oxides, including structures similar to 3-Nitro-4-(trifluoromethyl)benzonitrile, with alkenes were extensively reviewed. This review covers the synthesis, reactivity, regioselectivity, and stereoselectivity of these reactions, highlighting the significance of these processes in organic chemistry (Easton et al., 1994).

Applications in Materials Science

- Energetic Materials : 3-Nitro-1,2,4-triazole-5-one (NTO), a compound with similar functional groups to 3-Nitro-4-(trifluoromethyl)benzonitrile, is an energetic material of interest due to its reduced sensitivity and better thermal stability. The review discusses various forms of NTO, including derivatives and co-crystals, which enhance its features and extend its applications (Hanafi et al., 2019).

Bioremediation and Environmental Protection

- Nitrile Hydrolysing Enzymes : Certain bacteria, like Rhodococcus pyridinivorans, can hydrolyse nitrile compounds, which are known to be highly toxic. These bacteria and their enzymes have significant roles in environmental protection due to their capability to eliminate toxic compounds (Sulistinah & Riffiani, 2018).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It poses hazards to the respiratory system . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Eigenschaften

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUMCYKZOUGCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719941 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(trifluoromethyl)benzonitrile | |

CAS RN |

1227489-72-6 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)